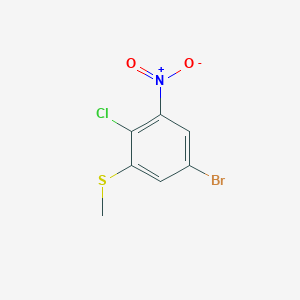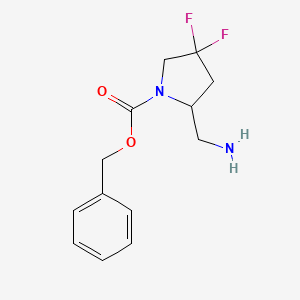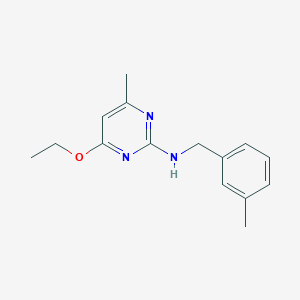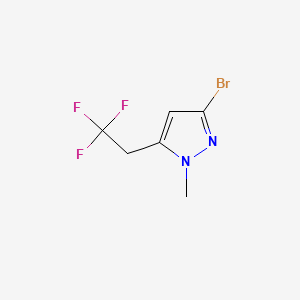
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Introduction of the trifluoroethyl group: This can be done through a nucleophilic substitution reaction using a trifluoroethyl halide, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution reactions: Products with different functional groups replacing the bromine atom.
Oxidation reactions: Oxidized derivatives of the pyrazole ring.
Reduction reactions: Reduced derivatives of the pyrazole ring.
Coupling reactions: More complex pyrazole-containing structures.
科学的研究の応用
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which can affect its chemical properties and reactivity.
1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole:
3-bromo-1H-pyrazole: Lacks both the methyl and trifluoroethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the trifluoroethyl group. These substituents can significantly influence the compound’s chemical properties, reactivity, and potential applications. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in various chemical reactions, such as substitution and coupling reactions.
特性
分子式 |
C6H6BrF3N2 |
|---|---|
分子量 |
243.02 g/mol |
IUPAC名 |
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-4(2-5(7)11-12)3-6(8,9)10/h2H,3H2,1H3 |
InChIキー |
VJRSXBQPPFQKIH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)Br)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


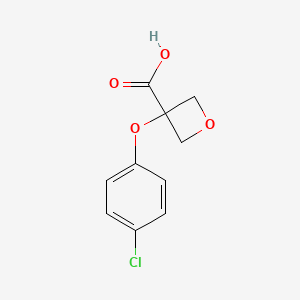

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
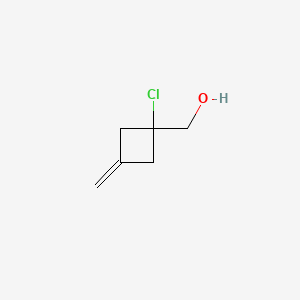
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)

